4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde

Description

Discovery and Initial Characterization

The discovery and characterization of 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde can be traced to the broader development of functionalized thiophene derivatives in the early 21st century. According to database records, this compound was first documented in chemical databases in 2009, with its initial characterization appearing in the PubChem database on May 28, 2009. The compound was assigned the molecular descriptor file number MFCD08059972, reflecting its recognition as a distinct chemical entity within the scientific community.

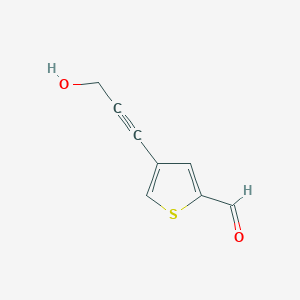

The initial characterization of this compound involved comprehensive spectroscopic analysis to establish its molecular structure and chemical properties. The compound's molecular formula was determined to be C₈H₆O₂S, with a molecular weight of 166.20 grams per mole. The structural elucidation revealed the presence of a thiophene ring system substituted at the 2-position with an aldehyde group and at the 4-position with a 3-hydroxyprop-1-yn-1-yl chain. The International Union of Pure and Applied Chemistry nomenclature established the systematic name as 4-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde.

Key structural data obtained during the initial characterization included the Simplified Molecular Input Line Entry System representation: O=CC=1SC=C(C#CCO)C1, which clearly depicts the connectivity between the thiophene ring, aldehyde functionality, and hydroxypropynyl substituent. Additional molecular descriptors were calculated, including a topological polar surface area of 37.3 Ų and a calculated octanol-water partition coefficient (LogP) of 0.9044, providing insights into the compound's polarity and potential bioavailability characteristics.

Position in Thiophene Chemistry

The development of 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde represents a significant advancement within the broader field of thiophene chemistry, particularly in the context of functionalized thiophene derivatives. Thiophene-2-carboxaldehyde, the parent compound in this series, has been recognized as a versatile precursor to numerous pharmaceutically active compounds, including eprosartan, azosemide, and teniposide. The introduction of the hydroxypropynyl substituent at the 4-position creates a bifunctional molecule that expands the synthetic possibilities beyond those available with the parent thiophene-2-carboxaldehyde.

Within the thiophene chemistry framework, this compound belongs to the class of 4-arylthiophene-2-carbaldehyde derivatives, which have been extensively studied for their synthetic utility and biological activities. Research has demonstrated that compounds in this series can be efficiently synthesized through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling methodology. The electronic and steric properties of substituents at the 4-position significantly influence both the synthetic accessibility and the biological activities of these compounds.

The hydroxypropynyl substituent introduces additional complexity to the molecule's reactivity profile. The alkyne functionality provides a site for further synthetic elaboration through various coupling reactions, including the Sonogashira coupling, which has been successfully demonstrated for terminal alkynes with thiophene substrates. This dual functionality positions the compound as both a synthetic intermediate and a potential final product in various synthetic sequences.

Significance in Heterocyclic Organic Chemistry

The significance of 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde within heterocyclic organic chemistry extends beyond its role as a simple synthetic intermediate. This compound exemplifies the modern approach to heterocyclic chemistry, where multifunctional molecules are designed to serve as versatile building blocks for complex synthetic transformations. The combination of thiophene heterocycle with both aldehyde and alkynol functionalities creates a scaffold that can participate in diverse chemical reactions, making it valuable for medicinal chemistry and materials science applications.

In the context of heterocyclic organic chemistry, this compound represents an important example of how traditional heterocyclic scaffolds can be modified to enhance their utility. The thiophene ring system provides aromatic character and electronic properties that are distinct from benzene-based systems, offering advantages in terms of electron density distribution and reactivity patterns. The positioning of the aldehyde group at the 2-position of the thiophene ring creates a reactive electrophilic center that can participate in condensation reactions, while the hydroxypropynyl substituent at the 4-position provides both nucleophilic and electrophilic reaction sites.

The compound's significance is further highlighted by its applications in advanced synthetic methodologies. Research has shown that functionalized thiophenes with terminal alkyne groups can be efficiently coupled using palladium-catalyzed reactions in environmentally benign solvents, demonstrating the compound's compatibility with green chemistry principles. The use of γ-valerolactone-based ionic liquids as reaction media for Sonogashira coupling reactions involving terminal alkynes and thiophene derivatives has been successfully demonstrated, achieving excellent yields while reducing environmental impact.

From a materials science perspective, the electronic properties of this compound make it particularly valuable for the development of organic semiconductors. The extended conjugation possible through the alkyne linker, combined with the electron-rich nature of the thiophene ring, creates opportunities for designing materials with specific electronic characteristics. Applications in organic light-emitting diodes, organic photovoltaic cells, and chemical sensors have been identified as promising areas for exploration.

The compound's role in pharmaceutical development represents another significant aspect of its importance in heterocyclic chemistry. The structural complexity and functional group diversity provide multiple sites for biological target interaction, while the thiophene core offers pharmacokinetic advantages over purely carbocyclic systems. The hydroxypropynyl chain can potentially enhance water solubility and provide additional binding interactions with biological targets, making this compound an attractive starting point for medicinal chemistry programs.

Properties

IUPAC Name |

4-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S/c9-3-1-2-7-4-8(5-10)11-6-7/h4-6,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLMKJIMVBAUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C#CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650897 | |

| Record name | 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-37-0 | |

| Record name | 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Representative Experimental Conditions for Thiophene-2-carbaldehyde Synthesis

| Entry | Thiophene (mol) | DMF (mol) | Solid Phosgene (mol) | Solvent Volume (mL) | Temperature Profile (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 0.5 | 1.3 | 0.25 | 200 (chlorobenzene) | 0 → 50 → 75–85 | 87 |

| 2 | 0.5 | 0.75 | 0.15 | 150 (chlorobenzene) | 0 → 50 → 75–85 | 72 |

| 3 | 0.5 | 1.5 | 0.35 | 250 (chlorobenzene) | 0 → 50 → 75–85 | 88 |

Procedure: Thiophene and DMF are combined, followed by slow addition of solid phosgene solution at 0 °C. After completion, the mixture is stirred at 0 °C, then heated sequentially to 50 °C and 75–85 °C. The reaction is quenched with frozen water, neutralized with diluted sodium hydroxide, and the product is extracted, washed, dried, and purified by vacuum distillation.

Introduction of the 3-Hydroxyprop-1-yn-1-yl Group

The functionalization at the 4-position with the 3-hydroxyprop-1-yn-1-yl substituent is achieved via coupling reactions involving alkynylation and subsequent hydroxylation steps. A typical approach involves:

- Use of alkynyl reagents such as alkynyl trifluoroborates or ethynylbenziodoxolones (EBXs) as alkynylating agents.

- Catalysis by bases like tetramethylguanidine (TMG) to facilitate nucleophilic substitution.

- Conditions at ambient temperature in solvents such as dimethoxyethane (DME).

This method yields functionalized thiophene derivatives with excellent regioselectivity and good yields (around 80–82% for thiophene derivatives), as demonstrated by recent literature reports on ketene dithioarylacetals synthesis which share similar alkynylation chemistry.

Oxidation and Purification

For the aldehyde functionality, selective oxidation of corresponding alcohol precursors is performed under mild conditions at room temperature in aqueous media. Catalytic systems involving copper bromide, bipyridine ligands, and TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxy radical) have been employed effectively to oxidize activated alcohols to aldehydes with high yields (77–89%).

Purification is typically done by flash column chromatography on silica gel using mixtures of ethyl acetate and hexanes as eluents, ensuring high purity of the final compound.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiophene-2-carbaldehyde synthesis | Thiophene + solid phosgene + DMF in chlorobenzene, 0–85 °C | 72–88 | One-step, industrially scalable, low toxicity |

| Alkynylation at 4-position | Alkynyl-BF3K + TMG in DME, room temperature | ~80 | Regioselective introduction of hydroxypropynyl |

| Selective oxidation | CuBr + bipyridine + TEMPO + NMI in aqueous media | 77–89 | Mild, selective oxidation of alcohol to aldehyde |

| Purification | Flash chromatography (SiO2, EtOAc:hexanes) | - | Ensures high purity |

Research Findings and Analysis

- The use of solid phosgene with DMF for thiophene-2-carbaldehyde synthesis is advantageous due to safer handling and higher yields compared to gaseous phosgene or multi-step formylation methods.

- Alkynylation via alkynyl trifluoroborates or ethynylbenziodoxolones provides a robust and versatile approach to install the 3-hydroxyprop-1-yn-1-yl group, with mild reaction conditions preserving sensitive functional groups.

- Oxidation protocols using copper/TEMPO catalytic systems in aqueous media offer environmentally friendly and efficient conversion of alcohol precursors to aldehydes.

- The overall synthetic route balances efficiency, selectivity, and scalability, making it suitable for applications in organic synthesis and materials science.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxypropynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Building Block for Functionalized Thiophenes

This compound serves as a crucial building block in the synthesis of various organic molecules. It enables the development of functionalized thiophene derivatives, which are important in materials science and organic chemistry. The presence of both the hydroxypropynyl and aldehyde groups allows for diverse synthetic pathways, including nucleophilic substitutions and condensation reactions .

Chemical Reactions

The compound can undergo several chemical transformations:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde can be reduced to alcohols using reducing agents like sodium borohydride.

- Substitution Reactions : The hydroxypropynyl group can participate in nucleophilic substitutions, leading to various derivatives.

Electronics

Organic Semiconductors

4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is utilized in the fabrication of organic semiconductors. Its electronic properties make it suitable for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport and its stability under operational conditions enhance the performance of these devices .

Pharmaceutical Development

Drug Design and Bioactivity

This compound has potential applications in pharmaceutical development due to its bioactive properties. It can be used to design new drug candidates targeting specific biological pathways. The aldehyde group allows it to form Schiff bases with amines, which are significant in medicinal chemistry for the development of bioactive compounds.

Sensor Technology

Chemical Sensors

4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is employed in the creation of chemical sensors. Its ability to interact with various analytes enhances detection methods in environmental monitoring and safety applications. The compound's reactivity with different chemical species makes it a valuable component in sensor design .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for functionalized thiophenes; versatile synthetic pathways through oxidation, reduction, and substitution reactions. |

| Electronics | Used in organic semiconductors for OLEDs and OPVs; enhances charge transport properties. |

| Pharmaceutical Development | Potential for drug design; forms Schiff bases with amines for developing bioactive compounds. |

| Sensor Technology | Utilized in chemical sensors; improves detection methods for environmental monitoring. |

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxypropynyl group may also participate in interactions with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Key Comparison :

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) lower the HOMO-LUMO gap, enhancing charge transport in optoelectronics, whereas electron-donating groups (e.g., triphenylamine) improve hole-transport capabilities .

- Thermal Stability: Halogenated derivatives exhibit higher melting points compared to non-halogenated analogs due to stronger intermolecular interactions .

Alkyl/Alkoxy-Substituted Thiophene-2-carbaldehydes

Alkyl/alkoxy groups modulate solubility and steric effects.

Key Comparison :

- Solubility : Methoxy groups improve solubility in organic solvents, making these derivatives suitable for solution-processed devices .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce crystallinity, favoring amorphous phases in thin-film applications .

Heteroaromatic/Propargyl-Substituted Derivatives

Propargyl and heteroaromatic substituents introduce unique reactivity and functional handles.

Key Comparison :

- Reactivity : The hydroxypropynyl group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), offering a route to functionalized polymers or bioconjugates. This contrasts with benzo[d][1,3]dioxolyl derivatives, which are more suited for pharmacophore design .

- Hydrogen Bonding: The -OH group in 4-(3-hydroxypropynyl)thiophene-2-carbaldehyde may enhance solubility in polar solvents and influence crystal packing, unlike non-polar substituents like bithiophene .

Research Findings and Trends

- Synthetic Yields : Aryl-substituted derivatives generally achieve higher yields (60–76%) compared to heteroaromatic analogs (51–57%), likely due to steric and electronic challenges in cross-coupling reactions .

- Thermal Properties : Melting points correlate with substituent polarity and molecular symmetry; halogenated and tert-butyl derivatives exhibit higher thermal stability .

- Functional Versatility : The aldehyde group in all derivatives serves as a reactive site for Schiff base formation, coordination chemistry, or further functionalization, underscoring their utility in diverse applications .

Limitations: Direct comparative data on 4-(3-hydroxypropynyl)thiophene-2-carbaldehyde are scarce in the provided literature.

Biological Activity

4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C₈H₆O₂S. It features a thiophene ring, a hydroxypropynyl group, and an aldehyde functional group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

The biological activity of 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde can be attributed to its structural features:

- Aldehyde Group : The aldehyde functional group can form Schiff bases with amines, which are crucial in various biochemical processes. This interaction may lead to changes in protein structure and function.

- Hydroxypropynyl Group : This group may enhance interactions with biological molecules through hydrogen bonding and other non-covalent interactions, potentially influencing enzyme activity and receptor binding.

Table 1: Biological Activities of Related Thiophene Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Thiophene Derivative A | Antimicrobial | |

| Thiophene Derivative B | Antiviral | |

| Thiophene Derivative C | Anti-inflammatory | |

| 4-(3-Hydroxyprop-1-yn-1-yl)thiophene | Potentially active |

Case Studies

While direct studies on 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde are scarce, several related compounds have been investigated for their biological activities:

- Antiviral Activity : A study on thiophene derivatives showed that modifications to the thiophene ring significantly influenced antiviral activity against various viral strains. The presence of functional groups similar to those in 4-(3-Hydroxyprop-1-yn-1-yl)thiophene may enhance this activity by improving binding affinity to viral proteins .

- Antimicrobial Properties : Research indicates that thiophene derivatives can exhibit significant antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Synthesis and Applications

4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules with potential therapeutic applications. The compound can be utilized in developing materials with specific electronic or optical properties due to its electronic characteristics stemming from the thiophene ring .

Q & A

What are the standard synthetic routes for 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde?

Basic

A common approach involves functionalizing thiophene-2-carbaldehyde precursors via Sonogashira coupling or alkyne addition. For example, the hydroxypropynyl group can be introduced using palladium-catalyzed cross-coupling between terminal alkynes and halogenated thiophene derivatives under inert conditions . Alternatively, nucleophilic addition of propargyl alcohol to thiophene-2-carbaldehyde, followed by hydroxyl protection/deprotection, may yield the target compound. Reaction optimization should include monitoring by TLC and purification via column chromatography (hexane/ethyl acetate gradients) .

How can palladium-catalyzed C–H functionalization strategies be applied to modify this compound?

Advanced

Double C–H bond activation at the β-position of thiophene rings enables regioselective coupling. For instance, Pd(OAc)₂ with ligands like XPhos facilitates coupling with aryl halides or heterocycles. Key parameters include:

- Catalyst system : Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃ (2 eq) in toluene at 110°C .

- Substrate scope : Electron-deficient partners (e.g., bromothiazoles) enhance reactivity.

- Yield optimization : Pre-activation of the thiophene ring via directing groups (e.g., aldehyde) improves selectivity .

Which crystallographic software and parameters are optimal for determining its crystal structure?

Basic

The SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters for non-H atoms and isotropic for H-atoms.

- Validation : Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³) .

What competing reaction pathways arise during thioacetalization of this compound?

Advanced

Thioacetalization with 1,3-propanedithiol may compete with oligomerization. Critical factors:

- Acid catalyst : ZnCl₂ promotes thioacetal formation, while HCl favors oligomerization via Friedel-Crafts alkylation .

- Kinetic control : Low temperature (-10°C) and stoichiometric dithiol minimize oligomer byproducts.

- Characterization : Use ¹H NMR to distinguish thioacetal (δ 4.5–5.0 ppm) from oligomeric CH₂ bridges (δ 3.8–4.2 ppm) .

How can TD-DFT calculations predict its aggregation-induced emission (AIE) properties?

Advanced

Model the excited-state potential energy surface (PES) using:

- Functional : B3LYP/6-31G(d) for ground states, CAM-B3LYP for excited states.

- Key coordinates : Twisting of the hydroxypropynyl group and thiophene ring planarity.

- Non-radiative decay : Locate conical intersections (CI) along rotational coordinates to confirm AIE via the Restricted Access to Conical Intersection (RACI) model .

How to resolve yield discrepancies in catalytic hydroxypropynylation under varying conditions?

Data Contradiction Analysis

Contradictory yields may arise from catalyst deactivation or competing side reactions. Mitigation strategies:

- Catalyst screening : Compare Pd(PPh₃)₄ (air-sensitive) vs. PdCl₂(PPh₃)₂ (robust but slower) .

- Additives : Use CuI (1 eq) as a co-catalyst to enhance alkyne activation.

- In situ monitoring : Employ GC-MS to detect intermediates (e.g., homocoupling byproducts) .

What methods are effective for preparing Schiff base derivatives from this aldehyde?

Methodological Focus

Condense with amines under mild conditions:

- Reagents : Methanol/glacial acetic acid (9:1), reflux for 3 hours.

- Workup : Precipitate with ice-water, recrystallize from MeOH.

- Characterization : Confirm imine formation via FT-IR (C=N stretch ~1600 cm⁻¹) and ¹³C NMR (δ 150–155 ppm) .

How to optimize oxidation of the hydroxypropynyl group to carboxylic acids?

Advanced

Controlled oxidation requires selective protection:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.